molecular formula C11H15NO2S B1503045 Tert-butyl 2-(1,3-thiazol-4-ylmethyl)prop-2-enoate

Tert-butyl 2-(1,3-thiazol-4-ylmethyl)prop-2-enoate

Cat. No.: B1503045
M. Wt: 225.31 g/mol
InChI Key: FUSMBJNHBXOYLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-(1,3-thiazol-4-ylmethyl)prop-2-enoate is a useful research compound. Its molecular formula is C11H15NO2S and its molecular weight is 225.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

tert-butyl 2-(1,3-thiazol-4-ylmethyl)prop-2-enoate

InChI

InChI=1S/C11H15NO2S/c1-8(5-9-6-15-7-12-9)10(13)14-11(2,3)4/h6-7H,1,5H2,2-4H3

InChI Key

FUSMBJNHBXOYLE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(=C)CC1=CSC=N1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of tert-butyl 2-(diethoxyphosphoryl)-3-(1,3-thiazol-4-yl)propanoate (step 1, 7.17 g, 20.5 mmol) in tetrahydrofuran (100 mL) was added sodiumhydride (60% dispersion in mineral oil, 820 mg, 20.5 mmol) at 0° C. under nitrogen. After 10 min, to the mixture was added paraformaldehyde (1.85 g, 61.5 mmol) and the mixture was stirred at room temperature for 45 min. The mixture was quenched with aqueous sodium hydrogen carbonate and extracted with ethyl acetate. The combined organic layer washed with brine, dried over sodium sulfate, and evaporated. The residue was purified by column chromatography on silica gel eluting with hexane/ethyl acetate (3/1) to afford 4.25 g (92%) of the title compound as a colorless oil:
Name
tert-butyl 2-(diethoxyphosphoryl)-3-(1,3-thiazol-4-yl)propanoate
Quantity
7.17 g
Type
reactant
Reaction Step One
Quantity
820 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.85 g
Type
reactant
Reaction Step Two
Yield
92%

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